molecular formula C23H25N5O B2662666 N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105232-91-4

N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Número de catálogo B2662666
Número CAS: 1105232-91-4
Peso molecular: 387.487
Clave InChI: BVGXILJOSYXIQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C22H23N5O . For a detailed molecular structure, it’s recommended to refer to databases like PubChem .


Physical And Chemical Properties Analysis

This compound has the molecular formula C22H23N5O . For more detailed physical and chemical properties, databases like PubChem can be referred to .

Aplicaciones Científicas De Investigación

Antitubercular Activity

N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide and its derivatives have been explored for their antitubercular activities. A study by Srinivasarao et al. (2020) designed and synthesized a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, evaluating their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The molecular interactions of these derivatised conjugates in docking studies indicated their potential for further development as antitubercular agents (Srinivasarao et al., 2020).

Antineoplastic Activity

In the realm of cancer treatment, compounds structurally related to N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, such as flumatinib, have been studied for their potential as antineoplastic agents. Flumatinib, a tyrosine kinase inhibitor, is under clinical trials for treating chronic myelogenous leukemia (CML) in China. The study focused on identifying the metabolites of flumatinib in CML patients to understand its metabolic pathways in humans after oral administration. This research highlights the importance of understanding drug metabolism for the development of effective cancer therapies (Aishen Gong et al., 2010).

Cocrystallization and Supramolecular Chemistry

Another area of interest is the cocrystallization behavior of compounds with similar structural features for applications in supramolecular chemistry. A study by Karothu Durga Prasad et al. (2015) explored the cocrystallization of pyrazinoic acid with isomeric pyridine carboxamide series, including compounds structurally related to N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide. This research contributes to understanding the intermolecular interactions and supramolecular growth leading to the formation of cocrystals or eutectics in pharmaceutical compounds (Karothu Durga Prasad et al., 2015).

Propiedades

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-6-2-3-8-20(17)21-9-10-22(27-26-21)28-14-11-18(12-15-28)23(29)25-16-19-7-4-5-13-24-19/h2-10,13,18H,11-12,14-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGXILJOSYXIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.